Hdac-IN-20
Overview
Description
HDAC-IN-20 is an HDAC inhibitor that act by preventing HDAC-mediated diseases.
Scientific Research Applications
1. Cancer Therapeutics and Epigenetic Mechanisms
Histone deacetylases (HDACs) are crucial in epigenetic mechanisms impacting gene expression and are significant in cancers like multiple myeloma (MM). HDAC inhibitors, including HDAC8 inhibitors, have shown potential in therapeutic strategies for MM. Elevated HDAC8 expression in MM correlates with poor survival, making it a novel target for therapeutic application. Inhibiting HDAC8 has shown effects in reducing tumor growth and increasing survival in MM, highlighting its importance in cancer treatment strategies (Chyra et al., 2021).
2. Enhancing Anti-Inflammatory Effects
HDAC inhibitors can amplify the anti-inflammatory effects of treatments. For instance, low-intensity ultrasound combined with short-chain fatty acids in human dermal fibroblasts has shown increased histone acetylation and suppressed inflammatory responses. This demonstrates the role of HDAC inhibitors in enhancing the efficacy of anti-inflammatory treatments, particularly in dermal fibroproliferative disorders (Maeshige et al., 2015).
3. Potential in Leukemia Treatment
HDAC inhibitors like 20(s)-Ginsenoside Rh2 have shown potential in treating leukemia. They can induce cell cycle arrest, apoptosis, and decrease the levels of proteins associated with cell proliferation while increasing histone acetylation. This highlights the potential of natural HDAC inhibitors in leukemia chemotherapy (Liu et al., 2015).
4. Radiosensitizing Properties in Cancer Treatment
Certain HDAC inhibitors have been identified for their potential in sensitizing cancer cells to radiation therapy. This approach can enhance the effectiveness of radiation therapy in cancer treatments, especially in resistant tumor types (Jung et al., 2005).
5. Detecting Epigenetic Changes in Breast Cancer
HDAC inhibitors have been used to design probes for detecting epigenetic changes in cancers like triple-negative breast cancer (TNBC). By visualizing class I HDACs, these probes can lead to a better understanding of epigenetic regulation in tumors, potentially improving diagnosis and treatment strategies (Zhang et al., 2021).
6. Treatment of Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), class I HDACs are associated with increased mortality. HDAC inhibitors targeting these and the PI3K/Akt/mTOR pathway have shown efficacy in preclinical studies, suggesting their potential in HCC treatment (Chen et al., 2018).
Properties
CAS No. |
1238944-56-3 |
---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.38 |
IUPAC Name |
N-hydroxy-7-[pyridin-2-yl(pyridin-3-yl)amino]heptanamide |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22) |
InChI Key |
AOBJFQAKCMEONB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDAC-IN-20; HDAC IN 20; HDACIN20; HDAC inhibitor 20; HDAC-inhibitor-20; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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